molecular formula C12H9ClN4O4 B12906049 Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)amino]benzoate CAS No. 66427-76-7

Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)amino]benzoate

Cat. No.: B12906049
CAS No.: 66427-76-7
M. Wt: 308.68 g/mol
InChI Key: HHKFILBTVSLJTM-UHFFFAOYSA-N
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Description

Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)amino]benzoate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a methyl ester group, a chlorinated pyrimidine ring, and a nitro group, which collectively contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)amino]benzoate typically involves the reaction of 2-chloro-5-nitropyrimidine with methyl 2-aminobenzoate under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)amino]benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The chlorinated pyrimidine ring can participate in nucleophilic substitution reactions, potentially modifying enzyme activity or receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)amino]benzoate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activity. Its structural features allow for diverse chemical modifications, making it a versatile compound in synthetic chemistry and drug development .

Properties

CAS No.

66427-76-7

Molecular Formula

C12H9ClN4O4

Molecular Weight

308.68 g/mol

IUPAC Name

methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)amino]benzoate

InChI

InChI=1S/C12H9ClN4O4/c1-21-11(18)7-4-2-3-5-8(7)15-10-9(17(19)20)6-14-12(13)16-10/h2-6H,1H3,(H,14,15,16)

InChI Key

HHKFILBTVSLJTM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC2=NC(=NC=C2[N+](=O)[O-])Cl

Origin of Product

United States

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